Difructose anhydride IV

Descripción general

Descripción

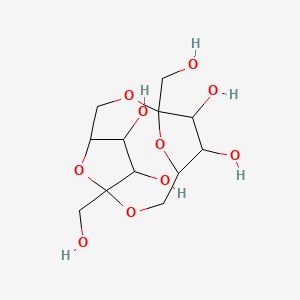

Difructose anhydride IV (DFA IV) is a cyclic disaccharide consisting of two fructose residues . It is obtained from levan conversion with levan fructotransferase (LFTase) and is rarely found in nature . DFA IV is considered a low-calorie sugar substitute . Some beneficial effects of DFA IV connected with its consumption have been described .

Synthesis Analysis

DFA IV is typically originated from levan conversion with LFTase . The formation of DFA IV from levan conversion with LFTase-catalyzed was first obtained in the early 1981 . Kikuchi et al. developed an efficient bioproduction of DFA IV from sucrose using two steps, including levan synthesis from sucrose by Serratia levanicum NN and levan degradation to DFA IV by LFTase (DFA IV-forming) from A. nicotinovorans GS-9 .Chemical Reactions Analysis

DFA IV is enzymatically produced from sucrose via levan by levansucrase (LSRase) followed by levan fructotransferase (LFTase) . In the future, research focused on screening for novel DFAs-forming enzymes with higher performance, elaborating the difference of catalytic mechanism between different types of enzymes, and expanding the functional properties and application should be conducted .Physical And Chemical Properties Analysis

DFA IV is a tricyclic fructo-disaccharide consisting of two reciprocal glycosidic linkages . It has multiple functional properties and has been commercially utilized . It is colorless, odorless, has no cooling effect, and does not caramelize .Aplicaciones Científicas De Investigación

Production and Physiological Functions

Difructose anhydrides (DFAs), including DFA IV, are the smallest cyclic disaccharides consisting of two fructose residues. They are known for their unique structures and properties, which lead to novel physiological functions. DFA IV is particularly interesting due to its ability to be mass-produced and its physiological effects. It has half the sweetness of sucrose and cannot be digested by rats' digestive systems. Interestingly, DFA IV is used by intestinal microorganisms in vivo, even though it cannot be assimilated in vitro. This suggests that DFA IV might be degraded by an unknown system in the intestine. Additionally, DFA IV affects calcium absorption mainly in the small intestine through mechanisms different from known stimulants like fructooligosaccharides and raffinose (Saito & Tomita, 2000).

Enzymatic Production and Applications

Difructose anhydride IV (DFA IV) is obtained from levan conversion with levan fructotransferase (LFTase). It's considered a low-calorie sugar substitute and has been reported to have beneficial effects connected with its consumption. DFA IV, being a novel sugar-substituting sweetener, has potential applications as a food additive. The production methods, properties, and physiological functions of DFA IV are a focal point of research, with LFTase playing a crucial role in its synthesis (Hang, 2017).

One-pot Conversion and Chemical Properties

A one-pot conversion system has been established for DFA IV production, involving the production of levan from sucrose and its subsequent conversion into DFA IV. This system is significant as it also includes practical purification steps. The chemical properties of DFA IV, as part of this system, have been investigated, showcasing its potential for efficient and scalable production (Kikuchi et al., 2010).

Direct Production from Sucrose

A notable development in the production of DFA IV is its direct conversion from sucrose using co-fermentation of recombinant yeasts. This method involves levansucrase (LSRase) and LFTase, resulting in an efficient production of DFA IV. This process promises a high yield and productivity, making it applicable for industrial purposes (Ko et al., 2019).

Safety And Hazards

Direcciones Futuras

DFA IV has the physiological functions with decreasing hypoglycemic effect, promoting mineral absorption and bone growth, improving constipation and preventing decay, which could be widely used in the food and pharmaceutical preparations . Future research is expected to focus on screening for novel DFAs-forming enzymes with higher performance, elaborating the difference of catalytic mechanism between different types of enzymes, and expanding the functional properties and application .

Propiedades

IUPAC Name |

1,7-bis(hydroxymethyl)-2,8,13,14-tetraoxatricyclo[8.2.1.14,7]tetradecane-5,6,11,12-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-3-11-10(18)8(16)6(22-11)2-20-12(4-14)9(17)7(15)5(21-12)1-19-11/h5-10,13-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUHBTATSZQNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)(OCC3C(C(C(O1)(O3)CO)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difructose anhydride IV | |

CAS RN |

546-42-9 | |

| Record name | Difructose anhydride IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

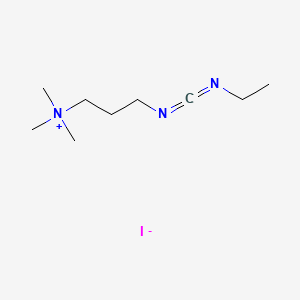

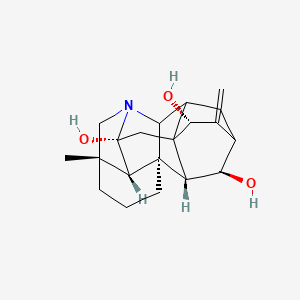

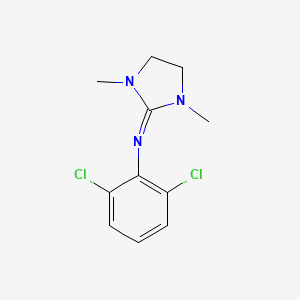

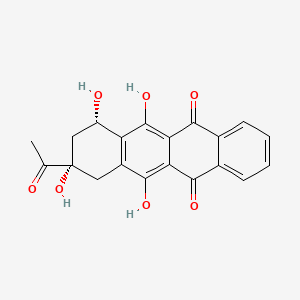

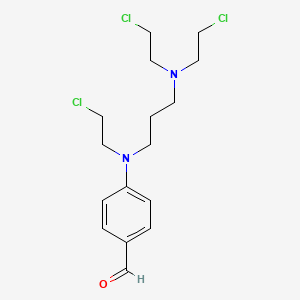

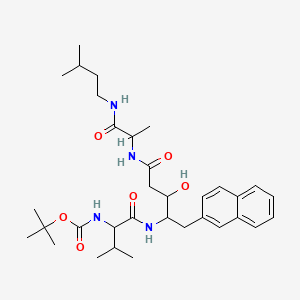

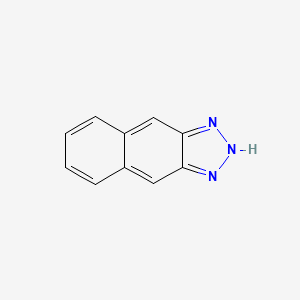

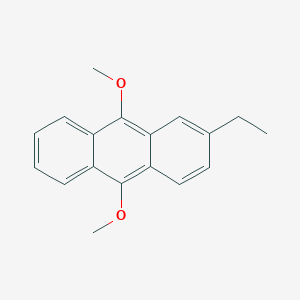

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloroethyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-1-nitrosourea](/img/structure/B1213290.png)

![methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]-7-oxoheptanoate](/img/structure/B1213295.png)

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)